3-Cyclopentylbutan-2-ol

Organic Synthesis Chemical Building Blocks Structure-Activity Relationship

3-Cyclopentylbutan-2-ol (CAS 1500751-62-1) is a synthetic secondary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is characterized by a cyclopentyl substituent attached to the third carbon of a 2-butanol backbone, forming a chiral center.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Cat. No. B15272055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylbutan-2-ol
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C1CCCC1)C(C)O
InChIInChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3
InChIKeyKSKLXIKBXIDTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylbutan-2-ol: Technical Baseline for a Specialized Secondary Alcohol Building Block


3-Cyclopentylbutan-2-ol (CAS 1500751-62-1) is a synthetic secondary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [1]. It is characterized by a cyclopentyl substituent attached to the third carbon of a 2-butanol backbone, forming a chiral center . This compound is primarily of interest as a specialized chemical intermediate and building block in organic synthesis, featuring a molecular architecture that combines a flexible alkyl chain with a sterically demanding five-membered ring [1].

Why Substituting 3-Cyclopentylbutan-2-ol with Generic Cyclopentyl Butanols is Problematic


Substitution with in-class cyclopentyl butanol isomers (e.g., 1-cyclopentylbutan-1-ol, 4-cyclopentylbutan-1-ol) is not scientifically valid due to fundamental differences in chemical behavior stemming from the position of the hydroxyl group and the resulting alcohol classification . 3-Cyclopentylbutan-2-ol is a secondary alcohol, which distinguishes it from primary isomers like 4-cyclopentylbutan-1-ol . This structural variation leads to distinct reactivity patterns in key transformations such as oxidation (forming ketones vs. aldehydes/carboxylic acids) and esterification kinetics . These differences have a direct impact on synthetic pathway outcomes and the physicochemical properties of downstream products, making isomer-specific selection a critical procurement parameter .

Quantitative Differentiation of 3-Cyclopentylbutan-2-ol from Its Closest Analogs


Molecular Identity Differentiation: Secondary Alcohol vs. Primary Isomer 4-Cyclopentylbutan-1-ol

The primary structural differentiator for 3-Cyclopentylbutan-2-ol is its classification as a secondary alcohol, in contrast to its isomer 4-cyclopentylbutan-1-ol, which is a primary alcohol . This difference, driven by the position of the hydroxyl group, dictates the compound's core reactivity profile. While specific experimental data for 3-Cyclopentylbutan-2-ol is scarce, its secondary alcohol nature means it will be oxidized to a ketone, whereas the primary isomer is oxidized to an aldehyde and then a carboxylic acid, representing a fundamental divergence in synthetic utility .

Organic Synthesis Chemical Building Blocks Structure-Activity Relationship

Predicted Lipophilicity and Boiling Point Range: In Silico vs. Experimental Benchmarking

In silico predictions provide a quantitative basis for differentiating 3-Cyclopentylbutan-2-ol from structural analogs. Its predicted LogP value is 2.1935 , which can be compared to the calculated LogP of a primary isomer, 4-cyclopentylbutan-1-ol, reported as 2.4 [1]. This difference suggests 3-Cyclopentylbutan-2-ol is slightly less lipophilic. Furthermore, while experimental boiling point data is unavailable, its boiling point is estimated to be around 170°C . This is notably lower than the reported boiling point of 1-cyclopentyl-1-butanol (189.0±8.0 °C at 760 mmHg ), a tertiary alcohol isomer, providing a basis for potential separation and purification strategy differences.

Physicochemical Properties Medicinal Chemistry ADME

Chiral Center as a Key Structural Differentiator for Asymmetric Synthesis

3-Cyclopentylbutan-2-ol possesses a chiral center at the second carbon atom (C2), rendering it a racemic mixture of (2R) and (2S) enantiomers [1]. This is a fundamental differentiator from achiral isomers like 2-cyclopentyl-2-methylpropan-1-ol (a primary alcohol lacking a chiral center) and 1-butyl-1-cyclopentanol (a tertiary alcohol also lacking a chiral center) . This stereogenic center makes the compound a valuable synthon for introducing chirality into more complex molecules, a property absent in its achiral analogs [1].

Chiral Building Blocks Asymmetric Synthesis Stereochemistry

High-Value Research and Industrial Scenarios for Procuring 3-Cyclopentylbutan-2-ol


Synthesis of Chiral Cyclopentane-Containing Pharmacophores

As a chiral secondary alcohol [1], 3-Cyclopentylbutan-2-ol is an ideal starting material or intermediate for the synthesis of complex, chiral cyclopentane-containing molecules. Its stereogenic center allows it to be used in diastereoselective reactions to build libraries of stereochemically defined compounds, which is a critical step in early-stage drug discovery programs targeting specific protein conformations [1]. This application leverages the unique stereochemical feature that differentiates it from achiral cyclopentyl alcohol building blocks .

A Specialized Building Block in Organic Methodology Development

The combination of a cyclopentyl ring and a secondary alcohol group on a specific carbon skeleton makes this compound a valuable substrate for exploring new organic reactions. Its behavior in oxidation, esterification, and dehydration reactions [1] can serve as a model for developing or optimizing synthetic methodologies that are sensitive to steric and electronic effects. The specific arrangement of substituents around the secondary alcohol group provides a distinct reactivity profile compared to primary or tertiary analogs , making it a unique tool for reaction discovery and mechanistic studies.

Design and Study of Cyclopentyl-Based Bioisosteres

In medicinal chemistry, the cyclopentyl group is often employed as a bioisostere for other alkyl or aryl moieties to modulate a compound's lipophilicity, metabolic stability, and target binding. 3-Cyclopentylbutan-2-ol can be readily functionalized at the hydroxyl group (e.g., to form esters, ethers, or carbamates) to create a series of analogs for exploring structure-activity relationships (SAR). Its predicted LogP of 2.1935 provides a quantitative starting point for fine-tuning the physicochemical properties of lead compounds during the hit-to-lead optimization phase, especially when compared to slightly more lipophilic isomers like 4-cyclopentylbutan-1-ol [2].

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